![molecular formula C18H16N2O5S2 B2499376 (Z)-methyl 4-((3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate CAS No. 683238-19-9](/img/structure/B2499376.png)

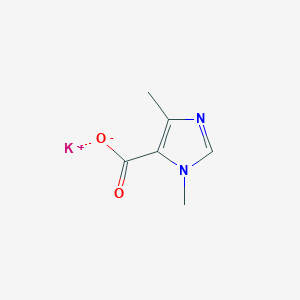

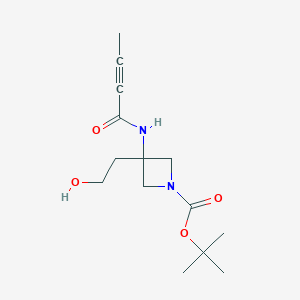

(Z)-methyl 4-((3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of benzo[d]thiazol-2(3H)-imine . Benzo[d]thiazol-2(3H)-imine derivatives are often studied for their potential biological activities.

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the functional groups present in its structure . Without specific information, it’s difficult to predict the exact reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure . Some general properties of similar compounds include a certain molar mass and density .Scientific Research Applications

Fluoride and Heavy Metal Removal:

(Z)-methyl 4-((3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate: has been investigated for its adsorption capacity towards fluoride ions (F^-) and heavy metal ions (such as Pb^2+, Cd^2+, and Cu^2+). Its microporous structure allows selective adsorption, making it effective in water treatment .

Volatile Organic Compounds (VOCs) Removal: The compound also shows promise in removing volatile organic compounds (VOCs) from air and water. Its adsorption properties make it suitable for tackling pollutants like benzene, toluene, and xylene .

Carbon Dioxide (CO2) Capture: Researchers have explored its potential for capturing CO2, contributing to greenhouse gas mitigation efforts. The compound’s porous structure enables efficient CO2 adsorption, making it relevant for carbon capture and storage technologies .

Catalysis Applications

(Z)-methyl 4-((3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate: has implications in catalysis:

Catalytic Reactions: Its structure suggests possible catalytic activity. Researchers have investigated its role in various reactions, such as oxidation, hydrogenation, and cross-coupling reactions. Further studies are needed to explore its full catalytic potential .

Battery Technology

Emerging research highlights the compound’s significance in battery technology:

Energy Storage: The compound’s properties make it a candidate for energy storage applications. Researchers are exploring its use as an electrode material in batteries, aiming for improved energy density and stability .

Future Research Directions

While we’ve covered several applications, there’s still room for exploration:

Further Synthesis Strategies: Continued investigation into synthesis methods (including hydrothermal, microwave irradiation, electrochemical, mechanochemical, and sonochemical approaches) can enhance our understanding and optimize compound production .

Novel Applications: Researchers should explore novel applications beyond the existing fields. Investigating its behavior under different conditions and in combination with other materials may reveal untapped potential .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl 4-[(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O5S2/c1-20-14-9-8-13(27(3,23)24)10-15(14)26-18(20)19-16(21)11-4-6-12(7-5-11)17(22)25-2/h4-10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMEMXVGGSODKET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(C=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-methyl 4-((3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({4-allyl-5-[(3,4-dichloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-isopropyl-N-phenylacetamide](/img/structure/B2499293.png)

![methyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2499295.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2499296.png)

![7-[(4-Chlorophenyl)methyl]-8-(2-hydroxypropylamino)-1,3-dimethylpurine-2,6-dione](/img/structure/B2499302.png)

![2-[(4-Methoxybenzyl)amino]phenol](/img/structure/B2499307.png)

![N-cyclopentyl-4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carboxamide](/img/structure/B2499308.png)

![1,3-Bis({1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl})propane-1,3-dione](/img/structure/B2499311.png)

![2-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-N-isopropyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2499315.png)